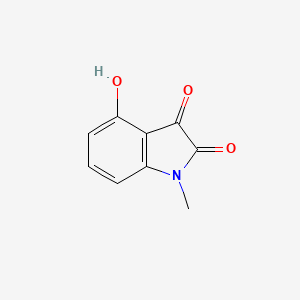

4-Hydroxy-1-methylindoline-2,3-dione

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H7NO3 |

|---|---|

Poids moléculaire |

177.16 g/mol |

Nom IUPAC |

4-hydroxy-1-methylindole-2,3-dione |

InChI |

InChI=1S/C9H7NO3/c1-10-5-3-2-4-6(11)7(5)8(12)9(10)13/h2-4,11H,1H3 |

Clé InChI |

XSDXCJZXYIWMND-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=C(C(=CC=C2)O)C(=O)C1=O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy 1 Methylindoline 2,3 Dione and Its Analogs

Established Synthetic Pathways to the 4-Hydroxyindoline-2,3-dione (B11917051) Core

The construction of the 4-hydroxyindoline-2,3-dione scaffold can be approached from various starting materials, including acyclic precursors, or through cyclization reactions of appropriately substituted aromatic compounds.

Multistep Strategies from Acyclic Precursors

While direct multistep syntheses of 4-hydroxyindoline-2,3-dione from simple acyclic precursors are not extensively documented, the general strategies for isatin (B1672199) synthesis can be adapted. A common conceptual approach involves the sequential construction of the aniline (B41778) or anilide precursor followed by cyclization. For the 4-hydroxy variant, this would necessitate the use of starting materials that already contain the hydroxyl group or a precursor that can be readily converted to it.

A hypothetical pathway could involve the reaction of a 1,3-dicarbonyl compound with an amino group-containing fragment and a C2-building block, which would then undergo cyclization and oxidation to form the indoline-2,3-dione skeleton. The key challenge in such an approach is the management of functional group compatibility, particularly the protection and deprotection of the hydroxyl group to prevent unwanted side reactions during the assembly of the core structure.

Annulation Reactions Utilizing β-Nitrostyrenes and Cyclohexanediones

A notable and efficient method for the synthesis of 4-hydroxy-3-arylindolin-2-ones involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This reaction proceeds through a Michael addition, followed by in situ generation of a hydroxamic acid, which then undergoes dehydration and isomerization to furnish the desired 4-hydroxyindolin-2-one (B81680) core. Subsequent oxidation would be required to yield the 2,3-dione. This method is advantageous due to its use of readily available starting materials and good to very good yields.

The reaction accommodates a broad range of β-nitrostyyrenes bearing both electron-donating and electron-withdrawing substituents, demonstrating its versatility.

Cyclization and Derivatization from Anilines and Related Intermediates

The most traditional and widely employed route for the synthesis of isatins, including substituted analogs, is the Sandmeyer isatin synthesis. synarchive.com This two-step process begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. synarchive.com In the second step, this intermediate undergoes acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield the isatin. synarchive.comnih.gov

For the synthesis of 4-hydroxyindoline-2,3-dione, 3-aminophenol (B1664112) would be the logical starting aniline. The cyclization of the corresponding isonitrosoacetanilide derived from 3-aminophenol can potentially lead to a mixture of 4-hydroxy and 6-hydroxyisatin isomers. The regioselectivity of this intramolecular electrophilic substitution is influenced by the electronic effects of the substituents on the aniline ring. The use of alternative cyclizing agents such as methanesulfonic acid or polyphosphoric acid has been shown to be effective, particularly for substrates with poor solubility in sulfuric acid. nih.gov

Another approach involves the intramolecular cyclization of N-arylhydroxamic acids. While not as common as the Sandmeyer method, this strategy offers an alternative route to the indoline-2,3-dione core. The synthesis of the N-arylhydroxamic acid precursor is a key step, which can then be cyclized under appropriate conditions to form the desired product.

N-Methylation and Regioselective Functionalization Strategies

Once the 4-hydroxyindoline-2,3-dione core is obtained, the next synthetic challenge is the selective methylation of the nitrogen atom at the 1-position. The presence of a phenolic hydroxyl group introduces the possibility of competitive O-methylation, making the regioselectivity of this reaction a critical consideration.

Direct N-Alkylation Protocols for Indoline-2,3-diones

The N-alkylation of isatins is a well-established transformation, typically achieved by generating the isatin anion with a base, followed by reaction with an alkylating agent. nih.gov Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The choice of methylating agent is typically a methyl halide, such as methyl iodide (CH₃I), or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Microwave-assisted N-alkylation has emerged as a rapid and efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. nih.gov For instance, the microwave-promoted reaction of isatin with alkyl halides in the presence of K₂CO₃ or Cs₂CO₃ in a minimal amount of DMF or N-methyl-2-pyrrolidinone (NMP) has proven to be highly effective. nih.gov

The presence of the 4-hydroxy group in the substrate adds a layer of complexity due to the potential for O-alkylation. The outcome of the reaction (N- vs. O-methylation) is influenced by several factors, including the nature of the base, solvent, and methylating agent, as dictated by Hard and Soft Acid and Base (HSAB) theory.

Optimization of Reaction Conditions for N1-Substitution

To achieve selective N1-methylation of 4-hydroxyindoline-2,3-dione, a careful optimization of reaction conditions is paramount. The regioselectivity can be steered by modulating the reaction parameters to favor the kinetic (N-alkylation) or thermodynamic (O-alkylation) product.

| Parameter | Condition Favoring N-Methylation | Condition Favoring O-Methylation | Rationale |

| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH) | Weaker bases generate a lower concentration of the phenoxide anion, reducing the rate of O-alkylation. |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetone) | Protic solvents (e.g., Ethanol) | Aprotic solvents do not solvate the isatin anion as strongly, leaving the nitrogen more nucleophilic. Protic solvents can solvate the oxygen atom, potentially favoring O-alkylation. |

| Temperature | Lower temperatures | Higher temperatures | N-alkylation is often the kinetically favored product, so lower temperatures can enhance its selectivity. |

| Counter-ion | Larger, softer cations (e.g., Cs⁺) | Smaller, harder cations (e.g., Na⁺) | Softer cations associate more loosely with the harder oxygen anion, making the softer nitrogen atom a more competitive nucleophile. |

A study on the methylation of a related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate system demonstrated that the choice of base and solvent significantly influences the N- versus O-methylation ratio. nih.gov For instance, using sodium hydride in DMF tended to produce a mixture of N- and O-methylated products, with the latter often predominating. nih.gov In contrast, milder conditions might be expected to favor N-methylation.

Ultimately, achieving high regioselectivity for the synthesis of 4-hydroxy-1-methylindoline-2,3-dione requires a systematic variation of these parameters to identify the optimal conditions that maximize the yield of the desired N-methylated product while minimizing the formation of the O-methylated isomer.

Emerging and Sustainable Synthetic Approaches

The synthesis of this compound and its analogs is increasingly benefiting from emerging and sustainable chemical methodologies. These advanced approaches aim to improve efficiency, reduce environmental impact, and enhance safety compared to traditional synthetic routes. Key areas of development include the use of novel catalytic systems, the application of energy-efficient techniques like microwave irradiation and flow chemistry, and the integration of green chemistry principles into synthesis design.

Catalytic Methods in Indoline-2,3-dione Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to desired molecules with higher efficiency and selectivity. In the context of indoline-2,3-dione synthesis, various catalytic strategies have been developed to facilitate key bond-forming reactions, often under milder conditions than stoichiometric methods.

The synthesis of the isatin (1H-indole-2,3-dione) core, the parent structure of this compound, has been a focal point for catalytic innovation. nih.gov Acid-catalyzed reactions, for instance, are among the most researched methods for the indolylation of isatins, proceeding through a Friedel–Crafts electrophilic aromatic substitution mechanism. nih.gov The efficiency of this reaction is enhanced by increasing the nucleophilicity of the indole (B1671886) ring and through the acid-catalyzed activation of the C-3 carbonyl group of the isatin. nih.gov

Metal catalysis has also been extensively explored. For example, palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to indoline (B122111) compounds with high efficiency and low catalyst loadings. organic-chemistry.org Another approach involves the use of copper/nickel oxide (Cu/NiO) nanoparticles as a catalyst in the synthesis of isatin-based chalcones, demonstrating the potential of nanomaterials in facilitating these transformations. nih.gov Phase-transfer catalysis (PTC) has been successfully employed for the N-alkylation of isatin derivatives, leading to good yields under mild conditions. researchgate.net This method is particularly useful for introducing substituents like the methyl group in this compound.

The table below summarizes various catalytic methods employed in the synthesis of indoline-2,3-dione derivatives.

| Catalyst Type | Reaction | Substrate Example | Key Advantages |

| Acid Catalysis | Friedel–Crafts Indolylation | Isatin and Indole | High efficiency, well-researched mechanism. nih.gov |

| Palladium (Pd) | Intramolecular C-H Amination | β-arylethylamine | High efficiency, low catalyst loading, mild conditions. organic-chemistry.org |

| Copper/Nickel Oxide (Cu/NiO) Nanoparticles | Claisen-Schmidt Condensation | Isatin and Acetophenone | Eco-friendly, potential for anticancer activity in products. nih.gov |

| Phase-Transfer Catalysis (PTC) | N-alkylation | 5-chloroisatin | Good yields, mild reaction conditions. researchgate.net |

| Bismuth (III) chloride (BiCl₃) | Condensation | β-enaminones and Diethyl malonate | Non-toxic, low-cost, respects green chemistry demands. nih.gov |

Microwave-Assisted and Flow Chemistry Techniques

To accelerate reaction rates, improve yields, and gain better control over reaction parameters, chemists are increasingly turning to microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of various indole and quinoline (B57606) derivatives. nih.govactascientific.com For instance, the synthesis of 4-hydroxy-2-quinolone analogues, structurally related to the target compound, has been successfully achieved under microwave irradiation using a non-toxic bismuth chloride catalyst. nih.gov Similarly, a rapid, one-step synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was demonstrated using microwave heating with a proline catalyst, achieving a 98% yield in just 20 minutes. wjbphs.comwjbphs.com These examples highlight the potential of microwave-assisted methods to create hydroxylated heterocyclic scaffolds efficiently.

Flow Chemistry involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch-wise fashion. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and easier scalability. polimi.it The synthesis of various organic scaffolds, including those relevant to pharmaceuticals, has been successfully translated to flow systems. nih.govmdpi.com By integrating synthesis and purification steps, flow chemistry can create streamlined, automated processes that reduce waste and manual handling. polimi.it While specific flow synthesis routes for this compound are not yet widely published, the principles have been applied to complex heterocyclic syntheses, demonstrating the feasibility and benefits of this approach. allfordrugs.comthieme-connect.de

The following table compares key features of microwave-assisted and flow chemistry techniques.

| Feature | Microwave-Assisted Synthesis | Flow Chemistry |

| Principle | Direct heating of reactants with microwave energy. | Continuous passage of reagents through a reactor. |

| Primary Advantage | Drastic reduction in reaction time. nih.gov | Enhanced safety, control, and scalability. polimi.it |

| Heat Transfer | Rapid and uniform heating. | Superior and highly efficient. |

| Scalability | Can be challenging for large scales. | Readily scalable by extending operation time. |

| Safety | Reduced handling of bulk solvents. | Improved control over exothermic reactions and hazardous intermediates. allfordrugs.com |

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. msu.edu

Atom Economy is a central concept, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is not consumed. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are also highly desirable for their high atom economy and reduction of intermediate separation steps. researchgate.net

Solvent Selection plays a critical role in the environmental footprint of a synthesis. There is a strong emphasis on replacing hazardous organic solvents with safer alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and unique reactivity-enhancing properties in some organic reactions. researchgate.netresearchgate.net The use of renewable feedstocks and biodegradable solvents further aligns with green chemistry goals. msu.edunih.gov

The application of these principles is exemplified by the development of aqueous-mediated syntheses of isatin derivatives and the use of low-cost, non-toxic catalysts like bismuth chloride. nih.govresearchgate.net By consciously applying these principles, chemists can develop more sustainable and responsible methods for producing complex molecules like this compound.

| Green Chemistry Principle | Application in Indoline-2,3-dione Synthesis |

| Prevention | Designing syntheses to minimize waste generation from the outset. msu.edu |

| Atom Economy | Utilizing catalytic methods and multicomponent reactions to maximize incorporation of starting materials into the final product. nih.gov |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and catalysts, such as BiCl₃. nih.gov |

| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of hazardous organic solvents. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Applying microwave irradiation to reduce reaction times and energy consumption. nih.govwjbphs.com |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents to reduce waste. nih.govresearchgate.net |

Elucidating Chemical Reactivity and Mechanistic Transformations of 4 Hydroxy 1 Methylindoline 2,3 Dione

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a primary site for reactions such as alkylation and acylation, significantly influencing the electronic properties and further reactivity of the entire molecule.

The nucleophilic character of the C4-hydroxyl group enables its conversion into ether and ester functionalities through O-alkylation and O-acylation, respectively.

O-Alkylation: This transformation is typically achieved by treating 4-Hydroxy-1-methylindoline-2,3-dione with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. The base, commonly a weak base like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the alkyl halide in a Williamson ether synthesis-type mechanism (SN2 reaction), yielding the corresponding 4-alkoxy derivative. The choice of solvent, such as acetone (B3395972) or dimethylformamide (DMF), can influence the reaction rate and yield. nih.govnih.gov

O-Acylation: The hydroxyl group can be readily acylated to form esters using acylating agents like acyl chlorides or acid anhydrides. In reactions with acyl chlorides, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct. When using an acid anhydride (B1165640), the reaction can sometimes be performed without a catalyst, though acidic or basic catalysts can accelerate the process. These reactions proceed via a nucleophilic acyl substitution mechanism. Chemoselective O-acylation can be achieved under acidic conditions, for instance, using trifluoroacetic acid as a medium, which protonates the more basic nitrogen atom, preventing N-acylation and directing the reaction to the hydroxyl group. nih.gov

Table 1: Representative O-Alkylation and O-Acylation Reactions This table presents plausible reaction conditions based on the known reactivity of similar phenolic compounds.

| Reaction Type | Reagents | Base/Catalyst | Solvent | Product |

| O-Methylation | Methyl iodide (CH₃I) | K₂CO₃ | Acetone | 4-Methoxy-1-methylindoline-2,3-dione |

| O-Ethylation | Ethyl bromide (CH₃CH₂Br) | K₂CO₃ | DMF | 4-Ethoxy-1-methylindoline-2,3-dione |

| O-Acetylation | Acetic anhydride ((CH₃CO)₂O) | Pyridine | Dichloromethane | 1-Methyl-2,3-dioxoindolin-4-yl acetate |

| O-Benzoylation | Benzoyl chloride (C₆H₅COCl) | Triethylamine | THF | 1-Methyl-2,3-dioxoindolin-4-yl benzoate |

While the hydroxyl group itself does not undergo condensation in the traditional sense of water elimination between two such groups, its electronic influence is crucial in condensation reactions involving the aromatic ring. The strong electron-donating nature of the hydroxyl group activates the aromatic ring, particularly at the ortho (C5) and para (C7) positions, facilitating condensation with electrophiles like aldehydes. For instance, in reactions analogous to the formylation of hydroxyquinolones, the activated indoline (B122111) core can react with a formylating agent. nih.gov This can lead to the formation of methylene-bridged dimers, where two molecules of this compound become linked by a -CH₂- group, typically at the C5 position. The reaction mechanism involves the initial formylation of one molecule, followed by condensation with a second molecule and subsequent reduction of the formyl group to a methylene (B1212753) bridge.

Reactivity at the Carbonyl Centers (C2 and C3)

The indoline-2,3-dione framework possesses two carbonyl groups with distinct reactivities. The C3-carbonyl behaves as a typical ketone and is the primary site for nucleophilic attack. The C2-carbonyl is part of a lactam (cyclic amide) and is significantly less electrophilic due to the delocalization of the nitrogen lone pair into the carbonyl group, making it generally unreactive to most nucleophiles under standard conditions. researchgate.net

The electrophilic C3-carbonyl carbon readily undergoes attack by a wide array of nucleophiles. This reactivity is central to the use of isatin (B1672199) derivatives as building blocks in the synthesis of more complex heterocyclic systems. nih.gov

Addition of Organometallics: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the C3-carbonyl to form tertiary alcohols. This reaction provides a direct route to 3-substituted-3-hydroxy-1-methylindolin-2-ones.

Condensation Reactions: In the presence of a base, the activated methylene group of compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can attack the C3-carbonyl in a Knoevenagel condensation. This is followed by dehydration to yield a C3-alkylidene derivative. Similarly, isatin derivatives can participate in aldol-type condensation reactions with ketones or other enolizable carbonyl compounds. researchgate.net A notable example is the acid-catalyzed condensation with indole (B1671886), which proceeds via nucleophilic attack of the indole C3 position on the protonated isatin C3-carbonyl, ultimately leading to the formation of triarylmethane-type structures known as trisindolines. nih.gov

The C3-carbonyl group undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively. masterorganicchemistry.com These reactions are fundamental in biological processes and are widely used in synthetic chemistry for derivatization and as intermediates for further transformations. asianpubs.org

The reaction mechanism involves the initial nucleophilic addition of the nitrogen atom to the electrophilic C3-carbonyl carbon, forming a tetrahedral carbinolamine intermediate. researchgate.net This step is typically the rate-determining step under neutral or basic conditions. Under acidic catalysis, protonation of the carbonyl oxygen enhances its electrophilicity, accelerating the initial attack. The carbinolamine intermediate is then dehydrated, a step that is also acid-catalyzed, to yield the final C=N double bond of the imine or hydrazone. masterorganicchemistry.comyoutube.com Hydrazones are generally more stable to hydrolysis than imines. asianpubs.orgresearchgate.net

Table 2: Formation of Imines and Hydrazones at the C3-Carbonyl This table illustrates typical condensation reactions of the C3-ketone.

| Reactant | Product Type | Product Name |

| Aniline (B41778) | Imine | 4-Hydroxy-1-methyl-3-(phenylimino)indolin-2-one |

| Hydroxylamine (B1172632) | Oxime | This compound 3-oxime |

| Hydrazine | Hydrazone | 3-(Hydrazinylidene)-4-hydroxy-1-methylindolin-2-one |

| Phenylhydrazine | Phenylhydrazone | 4-Hydroxy-1-methyl-3-(2-phenylhydrazinylidene)indolin-2-one |

Electrophilic and Nucleophilic Aromatic Substitutions on the Indoline Core

The substitution pattern on the aromatic ring of this compound is governed by the combined electronic effects of the substituents. The C4-hydroxyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.org Conversely, the dione (B5365651) system, particularly the C2-amide and C3-ketone, is electron-withdrawing and deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS): The activating effect of the hydroxyl group generally overrides the deactivating effect of the carbonyls, directing incoming electrophiles to the positions ortho and para to it. In this molecule, the C7 position is ortho and the C5 position is para to the hydroxyl group. Therefore, reactions like nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (fuming H₂SO₄) are expected to yield predominantly 5- and 7-substituted products. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). youtube.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions require an aromatic ring substituted with both a good leaving group (e.g., a halide) and strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to it. nih.gov The parent this compound molecule lacks a suitable leaving group and is therefore not primed for SNAr. However, if a derivative, such as 5-chloro- or 7-chloro-4-hydroxy-1-methylindoline-2,3-dione, were subjected to a strong nucleophile, an SNAr reaction could potentially occur. The electron-withdrawing indoline-2,3-dione core would help to stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution. nih.govnih.gov The mechanism is typically a two-step addition-elimination process, where the nucleophile first adds to the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. nih.gov

Ring-Opening, Rearrangement, and Cycloaddition Reactions

The indoline-2,3-dione core is susceptible to a variety of transformations that involve the cleavage and formation of new ring systems. These reactions are pivotal in the synthesis of diverse molecular architectures.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful applications of isatin derivatives, including this compound, is their use in [3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition. wikipedia.org This reaction is a highly efficient method for the stereoselective synthesis of five-membered heterocyclic rings. wikipedia.org

The general mechanism involves the reaction of this compound with an α-amino acid, such as sarcosine (B1681465) or proline, to generate an intermediate azomethine ylide in situ. This 1,3-dipole then reacts with a dipolarophile, typically an activated alkene or alkyne, to form a spiro-pyrrolidinyl-oxindole framework. The reaction is often concerted and proceeds with high regio- and stereoselectivity. wikipedia.org

The presence of the N-methyl group in this compound is crucial for the formation of the azomethine ylide. The 4-hydroxy group, being an electron-donating substituent on the aromatic ring, can influence the electronic properties of the isatin core and potentially affect the rate and selectivity of the cycloaddition reaction.

A representative scheme for the 1,3-dipolar cycloaddition reaction is shown below:

| Reactant 1 | Reactant 2 | Dipolarophile | Product |

| This compound | α-Amino Acid (e.g., Sarcosine) | Alkene/Alkyne | Spiro-pyrrolidinyl-oxindole |

Transformations Leading to Spiroheterocyclic Systems

Beyond the well-established 1,3-dipolar cycloaddition, this compound is a key precursor for a variety of other spiroheterocyclic systems. The electrophilic C3-carbonyl group is a primary site for nucleophilic attack, leading to the formation of a spiro center.

Reactions with various binucleophiles can lead to the formation of diverse spiroheterocycles. For instance, condensation with 2-aminobenzamides can yield spiro[indoline-3,2'-quinazoline]-diones. nih.gov The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and yield of these transformations. nih.gov

The versatility of the isatin scaffold allows for the synthesis of a wide array of spiro compounds with potential biological activities. The specific substitution pattern of this compound can be exploited to fine-tune the properties of the resulting spiroheterocycles.

Redox Chemistry and Associated Transformations

The redox behavior of isatin and its derivatives is characterized by the two adjacent carbonyl groups. N-Methylisatin, a closely related compound, undergoes a two-step reduction, first forming a radical anion and then a dianion. researchgate.net The presence of the electron-donating 4-hydroxy group in this compound would be expected to influence its reduction potential.

Oxidative transformations of the isatin ring are also known, though less common. The specific impact of the 4-hydroxy substituent on the oxidative stability of the indoline-2,3-dione core warrants further investigation.

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Both experimental and computational methods are employed to elucidate these pathways.

Experimental Mechanistic Studies

Experimental studies on the 1,3-dipolar cycloaddition of isatin derivatives often involve kinetic investigations and the trapping and characterization of intermediates. Techniques such as in-situ NMR spectroscopy and isotopic labeling can provide valuable insights into the reaction pathway.

For the formation of spiroheterocycles, mechanistic studies often focus on identifying the key intermediates formed after the initial nucleophilic attack at the C3-carbonyl. The reversibility of certain cycloaddition reactions involving isatin-derived dipolarophiles has been demonstrated, which can be controlled by reaction temperature. mdpi.com While specific experimental mechanistic studies on this compound are not prevalent in the literature, the general principles derived from studies on other isatins are applicable.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the mechanisms of complex organic reactions. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate the activation energies associated with different reaction pathways.

For the 1,3-dipolar cycloaddition of isatins, computational studies have been used to elucidate the mechanism of azomethine ylide formation and to explain the observed regio- and stereoselectivity of the subsequent cycloaddition. mdpi.com These studies have shown that the decarboxylation step is often rate-determining in the formation of the ylide. mdpi.com

Systematic Design and Synthesis of Novel 4 Hydroxy 1 Methylindoline 2,3 Dione Derivatives

Derivatization at the N1 Position

The nitrogen atom at the N1 position of the indoline-2,3-dione core is a key site for derivatization. The parent compound of this article, 4-Hydroxy-1-methylindoline-2,3-dione, already features a methyl group at this position. The synthesis of such N-alkylated isatins is typically achieved through the N-alkylation of the corresponding isatin (B1672199) precursor. nih.gov This reaction generally involves the deprotonation of the N-H bond by a base to form an isatin anion, which then acts as a nucleophile, attacking an alkylating agent. nih.gov

Commonly used methods employ bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF). nih.govnih.gov For the synthesis of the core molecule, 4-hydroxyisatin would be treated with an alkylating agent like iodomethane. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method, significantly reducing reaction times and often increasing yields. nih.govresearchgate.net

The selection of the alkylating agent is critical for the final product. A variety of alkyl, benzyl (B1604629), and functionalized alkyl halides can be used to introduce different substituents at the N1 position, demonstrating the versatility of this synthetic approach. nih.govnih.gov

Table 1: Examples of N1-Alkylation Conditions for Isatin Scaffolds Note: These are representative conditions for the isatin scaffold, directly applicable to the synthesis of this compound and its N1-derivatives.

| Alkylating Agent | Base | Solvent | Conditions | Yield (%) |

| Iodomethane | K2CO3, TBAB | DMF | Room Temp, 12h | 73 |

| 1,4-Bis(bromomethyl)benzene | K2CO3 | DMF | Reflux | 69-76 |

| Ethyl Bromoacetate | K2CO3 | DMF | Room Temp, 48h | High |

| Benzyl Bromide | Cs2CO3 | DMF | Microwave | High |

Functionalization of the Hydroxyl Group (O4-Substituted Derivatives)

The hydroxyl group at the C4 position presents another key opportunity for derivatization, primarily through O-alkylation and O-arylation reactions. This functionalization allows for the introduction of a wide array of ether linkages, significantly altering the molecule's steric and electronic properties. The synthesis of these O4-substituted derivatives typically involves the reaction of this compound with an electrophile, such as an alkyl or aryl halide, in the presence of a base.

The choice of base and solvent is crucial for achieving chemoselectivity, as the molecule contains other potential nucleophilic sites. Conditions similar to those for N-alkylation, such as potassium carbonate in DMF or acetone (B3395972), are often effective. nih.gov For instance, reacting the parent compound with various alkyl halides (e.g., ethyl bromoacetate, benzyl bromide) would yield the corresponding 4-alkoxy derivatives. One-pot procedures combining O-alkylation with subsequent reactions, such as Wittig olefination, have been developed for similar hydroxy-aromatic compounds, highlighting advanced synthetic strategies. mdpi.com

The reactivity of the hydroxyl group is influenced by its phenolic nature, making it amenable to Williamson ether synthesis. The reaction conditions can be tuned to favor O-alkylation over other potential side reactions.

Table 2: Representative O-Alkylation Reactions for Phenolic Hydroxyl Groups Note: These examples from related phenolic compounds illustrate the synthetic routes for functionalizing the 4-hydroxy group.

| Alkylating Agent | Base | Solvent | Conditions | Product Type |

| Alkyl Bromide | K2CO3 | Acetonitrile | Reflux, 16h | 4-Alkoxy Derivative |

| Methyl Bromoacetate | K2CO3 | Acetone | Reflux, 12h | 4-(Carboxymethoxy) Derivative |

| 4-Bromobenzyl bromide | KOH | DMSO | 80°C, 1h | 4-(Benzyloxy) Derivative |

| Alkyl Halides | NaH | DMF | 60-80°C | 4-Alkoxy Derivative |

Substitution on the Aromatic Ring (C5, C6, C7 Positions)

Modification of the aromatic benzene (B151609) ring of the indoline-2,3-dione core is achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regioselectivity of these substitutions is dictated by the electronic effects of the existing substituents. In this compound, the hydroxyl group (-OH) at C4 is a strongly activating, ortho-, para-directing group. wikipedia.org Conversely, the dione (B5365651) moiety is deactivating and meta-directing. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the C5 and C7 positions (ortho and para to the -OH group, respectively).

Standard SEAr reactions can be employed to introduce a variety of functional groups:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2). For the related N-methyl-4-chloroisatin, nitration occurs selectively at the C5 position. google.com

Halogenation: Reaction with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3, AlBr3) can introduce halogen atoms onto the ring. libretexts.org

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation and acylation can be achieved using alkyl or acyl halides with a Lewis acid catalyst, though these reactions can be complex with highly activated rings. masterorganicchemistry.com

The precise conditions for these reactions must be carefully controlled to avoid side reactions and ensure high yields of the desired regioisomer.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Position | Product Substituent |

| Nitration | HNO3, H2SO4 | C5, C7 | -NO2 |

| Bromination | Br2, FeBr3 | C5, C7 | -Br |

| Chlorination | Cl2, FeCl3 | C5, C7 | -Cl |

| Sulfonation | Fuming H2SO4 | C5, C7 | -SO3H |

Modification and Extension at the C3 Carbonyl

The C3 carbonyl group of the isatin core is highly electrophilic and serves as a versatile handle for a wide range of chemical transformations. This reactivity allows for the extension of the molecular framework and the introduction of diverse functionalities.

Key reactions at the C3 position include:

Condensation Reactions: The C3 carbonyl readily condenses with compounds containing active methylene (B1212753) groups or primary amino groups. A prominent example is the reaction with thiosemicarbazides to form isatin-3-thiosemicarbazones, which are a well-studied class of compounds. nih.govresearchgate.net

Addition Reactions: Nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can add to the C3 carbonyl to form tertiary alcohols.

Wittig Reaction: The Wittig reaction can be used to convert the C3 carbonyl into an exocyclic double bond (an ylidene group), leading to the formation of 3-ylideneoxindoles. nih.gov

Reductive Reactions: The C3 carbonyl can be selectively reduced to a hydroxyl group or further to a methylene group.

Rearrangements: Under certain conditions, isatin derivatives can undergo ring-opening or rearrangement reactions initiated at the C3 position.

These modifications are fundamental for building complex molecular architectures starting from the relatively simple isatin core.

Table 4: Representative Reactions at the C3 Carbonyl Position

| Reagent Type | Specific Reagent | Product Type |

| Amine Derivatives | Hydrazines, Thiosemicarbazides | Hydrazones, Thiosemicarbazones |

| Active Methylene Compounds | Malononitrile (B47326), Ethyl Cyanoacetate (B8463686) | 3-Ylideneoxindole Derivatives |

| Phosphorus Ylides | Wittig Reagents | 3-Alkylidene-oxindoles |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | 3-Hydroxy-3-alkyl-oxindoles |

Synthesis of Fused Heterocyclic Systems Incorporating the Indoline-2,3-dione Core

The indoline-2,3-dione moiety is an excellent building block for the synthesis of more complex, fused heterocyclic systems. airo.co.in These reactions typically involve the participation of one or both carbonyl groups (C2 and C3) and potentially an adjacent atom on the aromatic ring. The construction of these polycyclic structures is a powerful strategy for accessing novel chemical space.

Synthetic strategies often involve condensation reactions with bifunctional nucleophiles. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of indolo[2,3-b]quinoxaline systems. Similarly, reactions with hydrazine (B178648) derivatives can be used to construct fused pyrazole (B372694) or pyridazine (B1198779) rings. ias.ac.in The 4-hydroxy-quinolin-2-one scaffold, which is structurally analogous, has been extensively used to synthesize a variety of fused heterocycles, indicating the potential of the 4-hydroxyisatin core in similar transformations. nih.govnih.gov These synthetic routes provide access to tetracyclic and pentacyclic systems with diverse arrangements of heteroatoms.

Table 5: Examples of Fused Heterocyclic Systems from Isatin/Quinolinone Precursors

| Reagent | Resulting Fused Ring | Fused System Name |

| Hydrazine Hydrate (B1144303) | Pyrazole | Pyrazolo[3,4-c]quinolinone |

| 2,2-Dimethoxyethanamine | Pyrrole | Pyrrolocoumarin |

| Cyanoguanidine | Pyrimidine | Pyrimido[4,5-c]quinolinone |

| 2,3-Dichloropyrazine | Pyrazine, Furan | Pyrazinodifurodiquinoline |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to derivatives with specific three-dimensional structures. Stereoselective synthesis aims to control the formation of these chiral centers. The most common site for creating a new stereocenter is the C3 position.

When a nucleophile adds to the planar C3 carbonyl group, a new tetrahedral carbon is formed. If this carbon is attached to four different substituents, it becomes a chiral center. Stereoselective synthesis can be achieved by using chiral reagents, catalysts, or auxiliaries to favor the formation of one enantiomer or diastereomer over the other.

Examples of stereoselective transformations include:

Asymmetric Aldol and Mannich Reactions: Using chiral catalysts to control the addition of enolates or other nucleophiles to the C3 carbonyl.

Diastereoselective Cycloadditions: Reactions involving the C3-ylidene derivatives can proceed with high diastereoselectivity to form spirocyclic compounds with multiple stereocenters.

Biocatalytic Reactions: Enzymes can be used to perform highly regio- and stereoselective transformations, such as the hydroxyazidation of alkene derivatives, a principle that can be adapted to create chiral building blocks. nih.gov

These advanced synthetic methods are crucial for preparing enantiomerically pure compounds for various applications.

Table 6: Principles of Stereoselective Synthesis for Isatin Derivatives

| Reaction Type | Key Feature | Chiral Center Created | Stereochemical Outcome |

| Nucleophilic Addition | Chiral nucleophile or catalyst | C3 | Enantioselective |

| Cycloaddition | Reaction with a chiral dipolarophile | C3 (spiro) and others | Diastereoselective |

| Enantioselective N-Alkylation | Chiral organocatalyst (e.g., prolinol) | N1 (if prochiral) | Enantioselective |

| Biocatalytic Cascade | Enzyme-mediated reaction | C3 or side chain | Enantioselective/Regioselective |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 1 Methylindoline 2,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Hydroxy-1-methylindoline-2,3-dione. It provides precise information regarding the chemical environment of magnetically active nuclei.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques for Connectivity and Assignment

One-dimensional (1D) NMR spectra, including ¹H, ¹³C, and ¹⁵N, offer fundamental information about the molecular structure. For N-methylisatin derivatives, the ¹H NMR spectrum typically shows signals for the N-methyl protons and the aromatic protons on the benzene (B151609) ring. The introduction of a hydroxyl group at the C-4 position is expected to significantly influence the chemical shifts of the adjacent aromatic protons (H-5, H-6, and H-7) due to its electron-donating effect.

The ¹³C NMR spectrum provides information on each unique carbon atom. For 1-methylindoline-2,3-dione, the carbonyl carbons (C2 and C3) are highly deshielded, appearing at δ 158.2 and 183.3 ppm, respectively. amazonaws.com The N-methyl carbon resonates around δ 26.2 ppm. amazonaws.com The C-4 hydroxyl substituent would cause a significant downfield shift for C-4 (ipso-carbon) and influence the shifts of other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| N-CH₃ | ~3.2 | ~26 |

| C2 (Amide C=O) | - | ~158 |

| C3 (Ketone C=O) | - | ~183 |

| C3a | - | ~117 |

| C4 | - | ~150-155 (ipso-effect) |

| C5 | ~6.8-7.0 (d) | ~115-120 |

| C6 | ~7.4-7.6 (t) | ~138-140 |

| C7 | ~6.9-7.1 (d) | ~110-115 |

| C7a | - | ~145-150 |

| 4-OH | Variable, broad | - |

Note: Predicted values are based on data from 1-methylindoline-2,3-dione and known substituent effects.

To confirm these assignments and establish the precise connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which would confirm the connectivity of the aromatic protons (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like C=O, C3a, C4, C7a) by observing their correlations with nearby protons (e.g., N-CH₃ protons correlating to C2 and C7a).

Conformational Analysis and Dynamic NMR Studies

The indoline-2,3-dione core is generally a planar and rigid system. nih.gov For this compound, a key conformational feature would be the potential for an intramolecular hydrogen bond between the hydroxyl proton at C-4 and the lone pair of electrons on the C-3 ketone oxygen. This would form a stable five-membered ring, influencing the chemical and physical properties of the molecule.

Dynamic NMR (DNMR) studies could be utilized to investigate rotational barriers or other conformational exchange processes. While the isatin (B1672199) core is rigid, restricted rotation might occur in more complex derivatives. However, for this compound itself, significant dynamic processes at room temperature are not expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The analysis of isatin and its derivatives shows characteristic vibrational bands. uokerbala.edu.iq

For this compound, the IR spectrum would be dominated by the stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups.

O-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹ for the hydroxyl group. If an intramolecular hydrogen bond exists, this peak would be broader and shifted to a lower frequency.

C=O Stretching: The indoline-2,3-dione moiety has two carbonyl groups (amide at C-2 and ketone at C-3). These typically give rise to two distinct, strong absorption bands. In related N-alkylated isatins, these bands appear in the range of 1730-1750 cm⁻¹ (amide) and 1615-1626 cm⁻¹ (ketone). amazonaws.com

C-N Stretching: The C-N bond of the lactam ring will have a characteristic stretching frequency.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Table 2: Characteristic IR Absorption Frequencies for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3500 | Broad, Strong |

| Amide (C=O) | Stretching | 1730 - 1750 | Strong |

| Ketone (C=O) | Stretching | 1615 - 1626 | Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₇NO₃, corresponding to a monoisotopic mass of 177.0426 g/mol .

Under Electron Impact (EI) ionization, N-methylisatin derivatives typically show a prominent molecular ion (M⁺) peak. amazonaws.com A characteristic fragmentation pathway involves the loss of a carbonyl group (CO, 28 Da) from the molecular ion, a common feature for isatins.

Expected fragmentation for this compound:

M⁺: The molecular ion peak at m/z = 177.

[M - CO]⁺: Loss of the C-2 carbonyl group to give a fragment at m/z = 149.

[M - CO - CO]⁺: Subsequent loss of the second carbonyl group, leading to a fragment at m/z = 121.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₇NO₃), HRMS would be expected to find a mass very close to the calculated value of 177.0426, thus confirming its molecular formula. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the structure of the closely related analog, 4-Chloro-1-methylindoline-2,3-dione, offers significant insight. nih.gov

The 4-chloro analog crystallizes in the monoclinic space group P2₁/n. Its indoline (B122111) ring system is nearly planar. nih.gov It is expected that this compound would also adopt a largely planar conformation. A significant difference in the crystal packing would arise from the hydroxyl group, which is a strong hydrogen bond donor. This would likely lead to the formation of extensive intermolecular hydrogen bonding networks in the solid state, connecting molecules via their hydroxyl and carbonyl groups. This contrasts with the packing of the 4-chloro derivative, which is consolidated by weaker C—H⋯O interactions. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 4-Chloro-1-methylindoline-2,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆ClNO₂ |

| Formula Weight | 195.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4890 (15) |

| b (Å) | 14.825 (3) |

| c (Å) | 7.3140 (15) |

| β (°) | 90.27 (3) |

| Volume (ų) | 812.0 (3) |

| Z | 4 |

Data sourced from Liu, et al. (2011). nih.gov

Conformational and Torsional Angle Analysis

The conformation of the this compound molecule is largely defined by the planarity of its core indoline-2,3-dione ring system. Studies on related isatin derivatives, such as 4-chloro-1-methylindoline-2,3-dione, have demonstrated that the fused bicyclic system is essentially planar. nih.gov For this chloro-derivative, the maximum deviation from the mean plane of the indoline ring is a mere 0.027 Å. nih.gov It is anticipated that this compound would adopt a similarly planar conformation, with the hydroxyl and methyl groups lying close to this plane.

Computational studies, including Density Functional Theory (DFT) calculations, on various isatin derivatives have been employed to predict stable conformations and analyze torsional angles. For instance, in methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, steric repulsion between adjacent substituents leads to specific orientations of the methyl and ester groups relative to the heterocyclic ring. mdpi.com Such analyses indicate that the substitution pattern on the benzene ring significantly influences the orientation of appended functional groups. In the case of this compound, the key torsional angles would involve the C4-O bond of the hydroxyl group and the N1-C bond of the methyl group relative to the indoline ring. The coplanarity of substituents with the ring system is a recurring feature in many isatin derivatives, which is often crucial for their biological activity. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be heavily influenced by hydrogen bonding, a common feature in the crystal structures of isatin derivatives. The presence of a hydroxyl group at the C4 position introduces a potent hydrogen bond donor, which can interact with the carbonyl oxygen atoms (C2=O and C3=O) of neighboring molecules, acting as hydrogen bond acceptors.

In the crystal structure of the related 4-chloro-1-methylindoline-2,3-dione, intermolecular C-H···O hydrogen bonds are the primary forces consolidating the crystal packing. nih.gov For this compound, the more powerful O-H···O hydrogen bonds would likely play a dominant role in the formation of supramolecular assemblies, such as chains or sheets.

Table 1: Crystallographic Data for a Related Compound: 4-Chloro-1-methylindoline-2,3-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4890 (15) |

| b (Å) | 14.825 (3) |

| c (Å) | 7.3140 (15) |

| β (°) | 90.27 (3) |

| Volume (ų) | 812.0 (3) |

| Z | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Investigation of Electronic Transitions and Chromophores

The electronic absorption spectrum of this compound is expected to be characteristic of the isatin chromophore, which typically displays absorption bands in the UV and visible regions. These absorptions arise from π→π* and n→π* electronic transitions. researchgate.net The isatin core, an indole-2,3-dione, constitutes the primary chromophore. The presence of the hydroxyl group at the C4 position, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1-methylisatin, due to its electron-donating nature.

Studies on related hydroxy-substituted isoindoline-1,3-diones have provided insights into the electronic transitions. For example, 4-hydroxyisoindoline-1,3-dione exhibits absorption bands that are sensitive to the substitution pattern. rsc.org The absorption spectra of isatin derivatives are influenced by the solvent polarity, with more polar solvents often leading to shifts in the absorption bands.

Table 2: Typical Electronic Transitions in Isatin Derivatives

| Transition Type | Wavelength Range (nm) | Description |

| π→π | 200-300 | High-intensity transitions involving the aromatic system. |

| n→π | >300 | Lower intensity transitions involving the non-bonding electrons of the carbonyl oxygen atoms. |

Photophysical Properties (excluding biological applications)

The photophysical properties of this compound, particularly its fluorescence, are of significant interest. While many isatin derivatives are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, the introduction of a hydroxyl group can, in some cases, enhance fluorescence.

A study on 4-hydroxyisoindoline-1,3-dione revealed strong dual-band fluorescence resulting from an ultrafast excited-state intramolecular proton transfer (ESIPT) process. rsc.orgresearchgate.net In this process, upon photoexcitation, the proton from the hydroxyl group is transferred to the adjacent keto group, leading to the formation of a transient tautomer that is responsible for the second, red-shifted emission band. rsc.orgresearchgate.net It is plausible that this compound could also exhibit ESIPT, which would be a key feature of its photophysical behavior.

The fluorescence quantum yield and lifetime are critical photophysical parameters. For 4-hydroxyisoindoline-1,3-dione, the ESIPT process is on the picosecond timescale. rsc.org The fluorescence properties of such compounds are often highly sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability, which can influence the efficiency of the ESIPT process. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the structural analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a derivative of this compound to be CD-active, it must be chiral. Chirality could be introduced by the presence of a stereocenter in a substituent attached to the isatin core.

The CD spectrum of a chiral isatin derivative would provide information about its absolute configuration and conformation in solution. The electronic transitions observed in the UV-Vis spectrum would give rise to corresponding signals (Cotton effects) in the CD spectrum, with the sign and magnitude of these signals being dependent on the stereochemistry of the molecule.

Computational and Theoretical Investigations of 4 Hydroxy 1 Methylindoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of 4-Hydroxy-1-methylindoline-2,3-dione. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. scirp.org For heterocyclic compounds similar to this compound, the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) is commonly employed to optimize molecular geometry and predict electronic characteristics. dergipark.org.trnih.gov

DFT calculations are used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For a related compound, 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone, the HOMO-LUMO energy gap was calculated to be 4 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the chemical behavior of the molecule. These include hardness (η), softness (S), and electronegativity (χ). For a series of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one compounds, these descriptors were successfully computed to compare their relative stability and reactivity. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for a Related Indoline-2,3-dione Derivative Data is illustrative, based on findings for similar compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 eV | Indicates chemical stability and reactivity. nih.gov |

| Dipole Moment (μ) | 9.0 D | Measures the polarity of the molecule and its interaction with polar solvents. nih.gov |

| Hardness (η) | 2.0 eV | Measures resistance to change in electron distribution. |

| Softness (S) | 0.5 eV-1 | The reciprocal of hardness, indicating reactivity. |

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other quantum chemical methods offer alternative approaches. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. For instance, theoretical calculations at the RHF SCF ab initio 6-31G** level have been used to study tautomeric equilibrium in other heterocyclic systems. nih.gov These methods can be computationally intensive but provide a fundamental understanding of electronic structure.

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but simplify the calculations by omitting certain integrals and introducing parameters derived from experimental data. uni-muenchen.dewikipedia.orgwustl.edu These methods are significantly faster than DFT or ab initio calculations, making them suitable for preliminary analysis or for studying very large molecular systems. wustl.eduuomustansiriyah.edu.iq They are part of a class of methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.gov While less accurate, they can provide useful qualitative insights into molecular geometry and electronic properties.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility and dynamic behavior in different environments, such as in solution. ut.ac.ir

In a typical MD simulation, the forces between atoms are calculated using a force field (e.g., GROMOS96), and Newton's equations of motion are solved to simulate the molecule's trajectory over a period, often on the scale of nanoseconds. ut.ac.irresearchgate.net Analysis of this trajectory provides insights into the molecule's stable conformations and the transitions between them.

Key metrics used to analyze MD simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformation during the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific regions of the molecule. researchgate.net

MD simulations on isatin (B1672199) derivatives have been performed for up to 100 ns to examine the stability of proposed drug-receptor complexes, demonstrating the utility of this technique in understanding molecular interactions. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

DFT methods, particularly B3LYP, are frequently used to calculate vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net A study on the related N-acetylisatin molecule demonstrated good agreement between experimental and simulated FT-IR and FT-Raman spectra using the B3LYP/6-311++G(d,p) level of theory. researchgate.net This allows for a detailed assignment of vibrational modes, such as the characteristic C=O stretching frequencies of the dione (B5365651) moiety.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. dergipark.org.trnih.gov These calculations are typically performed on the optimized geometry of the molecule. Comparing the computed chemical shifts with experimental data helps to confirm structural assignments. For a series of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones, theoretical chemical shifts calculated with the GIAO method showed good agreement with experimental spectra recorded in DMSO. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of a Related Compound (N-acetylisatin) Data from a study on N-acetylisatin illustrates the typical accuracy of DFT calculations. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch (Amide) | 1720 | 1725 | Stretching of the C2 carbonyl group. |

| C=O Stretch (Ketone) | 1745 | 1750 | Stretching of the C3 carbonyl group. |

| C-N Stretch | 1375 | 1370 | Stretching of the bond between the ring nitrogen and the methyl group. |

| Aromatic C=C Stretch | 1610 | 1605 | Stretching vibrations within the benzene (B151609) ring. |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, a key reaction is nucleophilic addition to the C3 carbonyl group, which is a common reaction for isatin derivatives. nih.gov DFT calculations can be used to model the reaction pathway. A transition state is located as a first-order saddle point on the potential energy surface, which is confirmed by a vibrational frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. A study on the tautomerization of a quinoline-2(1H)-one derivative calculated the energy barriers for proton transfer in both the gas phase and in ethanol, finding them to be high (~38 kcal/mol), which indicates the kinetic stability of the tautomers. nih.gov Similarly, computational modeling of the Sandmeyer isatin synthesis has been used to understand the final ring-cyclization step, which proceeds through a key transition state. nih.gov These methods allow for a theoretical prediction of reaction kinetics and regioselectivity.

Tautomeric Equilibria and Intramolecular Hydrogen Bonding Studies

This compound can potentially exist in different tautomeric forms due to proton transfer. The primary form is the 2,3-dione (keto) form. However, enol tautomers can also be considered, where the proton from the 4-hydroxy group moves to one of the carbonyl oxygens.

Quantum chemical calculations are used to determine the relative stability of these tautomers. By calculating the total energy of the optimized geometry for each tautomer, the most stable form can be identified as the one with the lowest energy. researchgate.net Studies on the closely related 4-hydroxyquinoline (B1666331) system have shown that the keto tautomer is generally favored over the enol form in both the gas phase and in various solvents. researchgate.net This preference is consistent with experimental observations from X-ray crystallography and NMR spectroscopy on similar compounds. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone |

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one |

| N-acetylisatin |

| 4-hydroxyquinoline |

| quinoline-2(1H)-one |

Intermolecular Interaction Analysis (excluding biological binding affinities)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the detailed intermolecular interaction analysis of this compound. While the principles of non-covalent interactions are well-understood in chemistry and can be theoretically applied to this molecule, specific research findings, detailed computational data, and corresponding data tables for this exact compound are not available in the public domain based on the conducted searches.

Theoretical studies on related molecular structures, such as derivatives of isatin and quinoline (B57606), indicate that intermolecular forces like hydrogen bonding and π-π stacking are significant in their crystal packing and supramolecular assembly. For instance, studies on similar heterocyclic compounds often employ computational methods like Density Functional Theory (DFT) to analyze and quantify these non-covalent interactions. Such analyses can reveal the energetic contributions of different types of interactions and provide insights into the stability of molecular aggregates.

In the case of this compound, one could hypothesize the presence of several key intermolecular interactions:

Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position is a potent hydrogen bond donor. It can form strong hydrogen bonds with the carbonyl oxygen atoms (C=O) of neighboring molecules. The carbonyl oxygens can also act as hydrogen bond acceptors.

C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors are also likely to play a role in the crystal packing.

However, without specific computational studies, it is not possible to provide quantitative data such as interaction energies, geometric parameters of these interactions (bond lengths and angles), or detailed analyses of the Hirshfeld surface or Quantum Theory of Atoms in Molecules (QTAIM) for this compound. Such data would be necessary to construct the detailed research findings and data tables requested.

Therefore, a definitive and detailed analysis of the intermolecular interactions of this compound, supported by computational data, remains an area for future research.

Insufficient Information Found to Generate the Requested Article on this compound

Following a comprehensive search for scientific literature and data pertaining to the non-biological and material science applications of the chemical compound "this compound," it has been determined that there is insufficient publicly available information to generate the requested article.

The specific areas of focus, as outlined in the user's request, included:

Utility as a Synthon and Versatile Building Block in Organic Synthesis:

Precursor for Complex Heterocyclic Structures

Intermediates in Fine Chemical Synthesis

Potential Applications in Polymer Chemistry and Material Science:

Incorporation into Functional Polymers

Development of Advanced Materials (e.g., optical materials, chemosensors)

Role in Analytical Chemistry (excluding biological sample analysis for clinical outcomes):

As a reagent, probe, or chromophore

Despite extensive searches using various chemical nomenclature and application-specific keywords, the available research predominantly focuses on related but structurally distinct compounds. The search did not yield specific studies or detailed findings on the use of this compound in the precise contexts of complex heterocyclic synthesis, polymer chemistry, advanced materials development, or non-biological analytical chemistry as a reagent or probe.

While the broader class of isatins and indoline-2,3-diones are known to be versatile synthons in organic chemistry, and other isoindoline-1,3-dione derivatives have been investigated for applications in materials science, this information does not directly address the specific compound . Adhering to the strict instructions to focus solely on "this compound" and not to introduce information outside the explicit scope of the provided outline, it is not possible to construct a scientifically accurate and thorough article as requested.

Therefore, this response serves to inform the user that the necessary data to fulfill the request could not be located in the public domain at this time. Further research or access to specialized chemical databases beyond the scope of this search may be required to obtain the detailed information needed to write the specified article.

Non Biological and Material Science Applications of 4 Hydroxy 1 Methylindoline 2,3 Dione

Role in Analytical Chemistry (e.g., as a reagent, probe, or chromophore, excluding biological sample analysis for clinical outcomes)

Design of Chemosensors and Fluorescent Probes for Chemical Species

The isatin (B1672199) scaffold is recognized as a versatile platform for the development of optical chemosensors for various cations and anions. bohrium.comnih.gov The inherent spectroscopic properties of the isatin core can be modulated by introducing different functional groups, leading to changes in color or fluorescence upon binding with specific analytes. bohrium.comnih.gov However, no specific studies detailing the design, synthesis, or application of 4-Hydroxy-1-methylindoline-2,3-dione as a chemosensor or fluorescent probe have been identified. Research in this area tends to focus on other isatin derivatives.

Exploration in Catalysis or Ligand Design for Metal Complexes

Isatin and its derivatives are widely utilized as precursors in various catalytic reactions, often to synthesize more complex molecules. nih.govresearchgate.net These reactions, however, use isatins as reactants rather than as catalysts themselves. There is no available literature that describes the use of this compound as a catalyst.

In the field of coordination chemistry, isatin derivatives have been extensively investigated as ligands for a variety of transition metals. nih.govresearchgate.netnih.govbiointerfaceresearch.com The resulting metal complexes are primarily studied for their potential therapeutic and biological activities. nih.govnih.gov The coordination typically involves the oxygen and nitrogen atoms of the isatin core. nih.govresearchgate.net Despite the rich chemistry of isatin-based ligands, there are no specific reports on the synthesis, characterization, or application of metal complexes formed with this compound as a ligand.

Due to the absence of direct research findings for this compound in these specific non-biological and material science fields, no detailed research findings or data tables can be provided.

Future Directions and Unexplored Research Avenues in 4 Hydroxy 1 Methylindoline 2,3 Dione Chemistry

Development of Highly Selective and Efficient Synthetic Strategies

Currently, dedicated and optimized synthetic protocols for 4-Hydroxy-1-methylindoline-2,3-dione are not extensively documented in the literature. Future research should prioritize the development of robust and scalable synthetic routes.

Key approaches to explore include:

Sequential Functionalization: A primary avenue involves a two-step process starting from commercially available precursors. One logical route is the regioselective N-methylation of 4-hydroxyisatin. Standard N-alkylation methods for isatins, which often employ a base such as calcium hydride or potassium carbonate in a polar aprotic solvent like DMF, could be adapted for this purpose. tandfonline.comwikipedia.org

Late-Stage C–H Functionalization: A more contemporary and elegant approach would be the direct C–H hydroxylation of the more readily available N-methylisatin. researchgate.net This strategy aligns with modern synthetic goals of step-economy but presents a significant regioselectivity challenge: directing the hydroxylation specifically to the C4 position over the other available C-H bonds (C5, C6, C7). Future work could investigate advanced catalytic systems, including transition-metal catalysts or biocatalysts, known to mediate such transformations on N-heteroarenes. nih.govstanford.edunih.gov Organocatalytic methods for C(sp³)–H oxidation could also provide inspiration for new aromatic C-H hydroxylation strategies. thieme-connect.de

The table below outlines a comparison of these potential future synthetic strategies.

| Starting Material | Key Transformation | Potential Advantages | Foreseeable Challenges |

| 4-Hydroxyisatin | N-methylation | Utilizes known isatin (B1672199) chemistry; potentially higher yielding and more straightforward. | Availability and cost of starting material; potential for O-methylation as a side reaction. |

| N-Methylisatin | C4–H Hydroxylation | High step- and atom-economy; late-stage functionalization is highly desirable. | Achieving high regioselectivity at the C4 position; harsh reaction conditions may be required. |

| Substituted Aniline (B41778) | de novo Ring Synthesis | Allows for diverse precursor use; builds the core structure from simple materials. | Multi-step sequences (e.g., Sandmeyer methodology); potentially lower overall yields. wikipedia.org |

Further research into flow chemistry and process optimization will be crucial for transitioning these synthetic strategies from laboratory-scale discovery to practical, large-scale production.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the isatin core is dominated by the electrophilic nature of the C3-carbonyl group, which readily undergoes nucleophilic addition and condensation reactions. nih.govnih.gov However, the specific substituents in this compound are expected to modulate this reactivity in unexplored ways.

Future research should focus on:

Modulated Carbonyl Reactivity: The electron-donating nature of the 4-hydroxy group (via resonance) could decrease the electrophilicity of the C3-carbonyl compared to unsubstituted N-methylisatin. Quantitative studies are needed to compare reaction kinetics and explore how this electronic effect influences outcomes in classical isatin reactions, such as condensations with active methylene (B1212753) compounds or the Pfitzinger quinoline (B57606) synthesis.